molecular formula C9H11N3O2 B8809851 4-Nitro-2-(pyrrolidin-1-yl)pyridine CAS No. 914397-51-6

4-Nitro-2-(pyrrolidin-1-yl)pyridine

Cat. No. B8809851
M. Wt: 193.20 g/mol
InChI Key: KSAFZCMOQAVARL-UHFFFAOYSA-N
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Patent
US07906522B2

Procedure details

4-Nitro-2-(pyrrolidin-1-yl)pyridine (560 mg, 2.90 mmol) was dissolved in methanol (21 mL) and methylene chloride (8.3 mL) and the solution was added with palladium carbon (50% aqueous, 560 mg), followed by stirring at room temperature for 1 hour under hydrogen atmosphere. After filtering off the insoluble matter of the reaction mixture, the solvent was evaporated under reduced pressure to obtain 2-(pyrrolidin-1-yl)pyridin-4-ylamine (474 mg, 91%).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
560 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:5]=1)([O-])=O.C(Cl)Cl>CO.[C].[Pd]>[N:10]1([C:6]2[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][N:7]=2)[CH2:11][CH2:12][CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)N1CCCC1
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(Cl)Cl
Name
palladium carbon
Quantity
560 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble matter of the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCC1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 474 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.